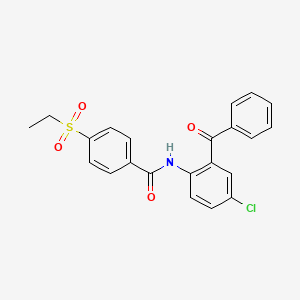

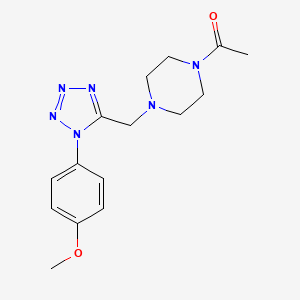

![molecular formula C8H11FO2 B2562325 (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2567489-97-6](/img/structure/B2562325.png)

(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as carboxylic acids . It contains a carboxyl functional group . The general structure of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .

Scientific Research Applications

Crystal Structure and Stereochemistry

One study details the crystal structure of a related stereoisomer, emphasizing the use of advanced phasing procedures for structure determination, showcasing the compound's significance in structural chemistry and crystallography (Fortier et al., 1979). Another research focuses on the stereochemistry of the Nametkin shift, a hydrogen-bonded dimer structure, providing insights into stereochemical migrations and preferences (Cameron et al., 1994).

Stereoselective Synthesis and Chemical Analysis

Research on stereoselective synthesis of amino acid derivatives reveals the compound's role in developing potent, selective, and orally active pharmacological agents, highlighting its utility in medicinal chemistry (Pedregal & Prowse, 2002). Another study elaborates on the synthesis and stereostructure of diastereomers, underlining the compound's importance in achieving stereoselective functionalization (Palkó et al., 2005).

Conformational Analysis and Design

A conformationally restricted aspartic acid analogue with a norbornane skeleton is studied for its unique semi-extended conformation, contributing to the understanding of amino acid residue conformations (Buñuel et al., 1997). The synthesis and conformational locking of 1,3-bis-pharmacophores, utilizing the bicyclo[3.2.0]heptane core, demonstrate its potential in drug design and molecular fixation (Vorberg et al., 2017).

Organocatalytic Reactions and Ligand Design

The role of constrained beta-proline analogues in organocatalytic aldol reactions highlights the influence of acid geometry on reaction selectivity, pointing to the compound's utility in catalysis (Armstrong et al., 2009). Research on chiral ligands for transition metal catalysts, using a norbornadiene derivative, showcases the high enantioselectivity achieved in asymmetric additions, underscoring the compound's importance in synthetic chemistry (Hayashi et al., 2003).

Properties

IUPAC Name |

(1S,4R,5R)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO2/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHBUOYVHSEXBW-BBVRLYRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C(CC2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]1[C@@H](CC2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2562249.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2562255.png)

![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2562263.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)